(6S,9S,12S)-Methyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate
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Description
(6S,9S,12S)-Methyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate is a useful research compound. Its molecular formula is C31H43N3O6 and its molecular weight is 553.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-HPh-Leu-Phe-Ome, also known as “(6S,9S,12S)-Methyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate”, primarily targets the N-formyl peptide receptors (FPRs) . FPRs are G protein-coupled receptors involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .
Mode of Action
The compound interacts with its targets, the FPRs, by binding to them . This binding can result in significant changes in the cellular activities of the immune cells . .
Biochemical Pathways
The interaction of Boc-HPh-Leu-Phe-Ome with FPRs affects the signaling pathways associated with these receptors . These pathways play a crucial role in immune responses, inflammation, and tissue repair . The compound’s influence on these pathways can lead to changes in the behavior of immune cells and the overall immune response.
Result of Action
The molecular and cellular effects of Boc-HPh-Leu-Phe-Ome’s action are largely dependent on its interaction with FPRs . By binding to these receptors, the compound can influence the behavior of immune cells and potentially alter immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-HPh-Leu-Phe-Ome. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to FPRs and exert its effects . .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O6/c1-21(2)19-25(28(36)33-26(29(37)39-6)20-23-15-11-8-12-16-23)32-27(35)24(34-30(38)40-31(3,4)5)18-17-22-13-9-7-10-14-22/h7-16,21,24-26H,17-20H2,1-6H3,(H,32,35)(H,33,36)(H,34,38)/t24-,25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGARGKDQGQVNA-GSDHBNRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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